2-(2-Chlorophenoxy)butanoyl chloride

Catalog No.
S3324919
CAS No.
344410-82-8
M.F
C10H10Cl2O2
M. Wt
233.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenoxy)butanoyl chloride

CAS Number

344410-82-8

Product Name

2-(2-Chlorophenoxy)butanoyl chloride

IUPAC Name

2-(2-chlorophenoxy)butanoyl chloride

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

InChI

InChI=1S/C10H10Cl2O2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3

InChI Key

RKCZDSUAJYDITF-UHFFFAOYSA-N

SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1Cl

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC=C1Cl

2-(2-Chlorophenoxy)butanoyl chloride is an organic compound characterized by the molecular formula C10H10ClO2C_{10}H_{10}ClO_2 and a molecular weight of approximately 233.09 g/mol. This compound features a chlorophenoxy group, which contributes to its chemical reactivity and potential biological activity. It is primarily utilized in synthetic organic chemistry, especially in the development of pharmaceuticals and agrochemicals .

There is no current information available on the specific mechanism of action of 2-(2-Chlorophenoxy)butanoyl chloride in any biological systems.

Due to the lack of specific data, it's important to consider the general hazards associated with acyl chlorides:

  • Corrosivity: Acyl chlorides can be corrosive to skin, eyes, and respiratory tract.
  • Lacrimation: Can cause tearing and irritation to the eyes.
  • Toxicity: Limited information exists, but some acyl chlorides can be toxic upon inhalation, ingestion, or skin contact.
  • Reactivity: Acyl chlorides can react exothermically (with heat release) with water or alcohols.
Involving this compound include:

  • Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Hydrolysis: In the presence of water, 2-(2-Chlorophenoxy)butanoyl chloride can hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid.
  • Formation of Anhydrides: It can react with carboxylic acids to form anhydrides, which are useful intermediates in organic synthesis .

Synthesis of 2-(2-Chlorophenoxy)butanoyl chloride can be achieved through several methods:

  • Acylation Reaction: The compound can be synthesized by reacting 2-chlorophenol with butyric acid chloride in the presence of a base such as pyridine. This method allows for the formation of the desired acyl chloride.
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    # Example reaction2-Chlorophenol + Butyric Acid Chloride → 2-(2-Chlorophenoxy)butanoyl Chloride
  • Chlorination: Starting from butyric acid, chlorination can be performed to introduce chlorine at the appropriate position, followed by reaction with phenolic compounds.
  • Use of Reagents: Employing reagents like thionyl chloride or oxalyl chloride can facilitate the conversion of carboxylic acids to acyl chlorides, aiding in the synthesis process .

2-(2-Chlorophenoxy)butanoyl chloride finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: The compound may be utilized in developing herbicides or plant growth regulators due to its potential biological activity.
  • Chemical Research: It is employed in proteomics research and other chemical studies focused on reaction mechanisms and compound interactions .

Several compounds share structural similarities with 2-(2-Chlorophenoxy)butanoyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-(4-Chlorophenoxy)butanoyl chlorideC10H10ClO2C_{10}H_{10}ClO_2Different chlorine position may affect reactivity.
2-(4-Bromo-2-chlorophenoxy)butanoyl chlorideC10H9BrClO2C_{10}H_{9}BrClO_2Bromine substitution alters biological activity.
4-(Chlorophenoxy)butanoic acidC10H11ClO3C_{10}H_{11}ClO_3Contains a carboxylic acid group instead of acyl chloride.

These compounds illustrate variations in halogen placement and functional groups, which can significantly influence their chemical behavior and biological activity .

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Dates

Modify: 2023-08-19

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